molecular formula C12H11NO2S2 B3301970 [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid CAS No. 914205-99-5

[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B3301970
CAS No.: 914205-99-5
M. Wt: 265.4 g/mol
InChI Key: MKWFUPJVSDTSPZ-UHFFFAOYSA-N
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Description

[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzylthio group attached to the thiazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 2-aminobenzenethiol with benzyl halides under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for a specified period. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophilic Substitution Reagents: Sodium hydride, alkyl halides.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. It is being studied for its ability to inhibit the growth of certain pathogenic microorganisms, making it a candidate for the development of new antimicrobial agents .

Medicine

In the medical field, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, which could lead to the development of new drugs for treating various diseases .

Industry

Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the synthesis of dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis[4][4].

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzylthio)-1H-benzo[d]imidazol-1-yl]acetic acid: Shares a similar benzylthio group but differs in the heterocyclic ring structure.

    2-(Benzylthio)benzothiazole: Contains a benzothiazole ring instead of a thiazole ring.

    [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid: Similar structure with an additional oxo group.

Uniqueness

The uniqueness of [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

2-(2-benzylsulfanyl-1,3-thiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c14-11(15)6-10-8-17-12(13-10)16-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWFUPJVSDTSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid

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